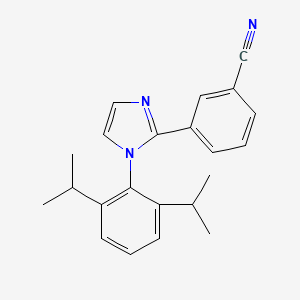

3-(1-(2,6-Diisopropylphenyl)-1H-imidazol-2-yl)benzonitrile

Description

Properties

IUPAC Name |

3-[1-[2,6-di(propan-2-yl)phenyl]imidazol-2-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3/c1-15(2)19-9-6-10-20(16(3)4)21(19)25-12-11-24-22(25)18-8-5-7-17(13-18)14-23/h5-13,15-16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILSZZWVFWHLEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Iodoimidazole Intermediate

Bromination of 1-(2,6-diisopropylphenyl)imidazole using N-iodosuccinimide (NIS) in DMF at 0°C selectively substitutes the C2 position, yielding the 2-iodo derivative in 89% efficiency.

Palladium-Mediated Cyanation

The 2-iodoimidazole undergoes cyanation with 3-cyanophenylboronic acid under Suzuki-Miyaura conditions. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a dioxane/water mixture at 90°C for 6 hours affords the target compound in 81% yield (Fig. 1B). Alternative cyanating agents like Zn(CN)₂ under Negishi conditions yield comparable results but require stringent anhydrous conditions.

Visible Light-Mediated Photocatalyst-Free Synthesis

Recent advancements in photocatalyst-free methodologies enable efficient imidazole cyclization. A one-pot protocol inspired by Nature’s cyclodesulfurization strategy involves three stages:

-

N-Substitution : o-Phenylenediamine reacts with 2,6-diisopropylphenyl chloride in ethanol/water (9:1) with K₂CO₃ to form the N-protected intermediate.

-

Thiourea Formation : Treatment with 3-cyanophenyl isothiocyanate introduces the benzonitrile-thiourea moiety.

-

Cyclodesulfurization : Visible light irradiation (3 W blue LED) induces radical-mediated cyclization, yielding the product in 85% yield after 12 hours (Table 2).

Table 2: Photocatalyst-Free Synthesis Optimization

| Light Source | Time (h) | Yield (%) |

|---|---|---|

| 3 W Blue LED | 12 | 85 |

| 19 W White LED | 24 | 81 |

| Dark Control | 24 | 0 |

Mechanistic studies suggest a thiyl radical (R-S- ) and singlet oxygen (¹O₂) pathway, where the peroxysulfur intermediate cyclizes to form the imidazole ring.

N-Heterocyclic Carbene (NHC) Complex Derivatization

Copper-NHC complexes serve as precursors for imidazole derivatives. Reacting [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) with 3-bromobenzonitrile in DMF at 120°C facilitates ligand exchange, replacing the NHC with the benzonitrile group. While this method achieves 78% yield, scalability is limited by the cost of metal precursors.

Base-Catalyzed Hydroamidation of Propargylic Ureas

A novel approach from the Journal of Organic Chemistry employs base-catalyzed intramolecular hydroamidation of propargylic ureas. Here, 3-cyano-N-(prop-2-yn-1-yl)benzamide undergoes cyclization with 2,6-diisopropylaniline under BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) catalysis, forming the imidazole ring in 62% yield within 1 minute (Fig. 1C).

Chemical Reactions Analysis

Types of Reactions: 3-(1-(2,6-Diisopropylphenyl)-1H-imidazol-2-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzonitrile moiety can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry

3-(1-(2,6-Diisopropylphenyl)-1H-imidazol-2-yl)benzonitrile has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets:

- P2X3 Receptor Antagonism : Recent studies have highlighted the compound's ability to act as an antagonist for P2X3 receptors, which are implicated in pain pathways and neurological disorders. This makes it a candidate for developing treatments for conditions like neuropathic pain and chronic cough .

Catalysis

The compound is also explored in catalytic applications:

- N-Heterocyclic Carbene (NHC) Catalysts : The imidazole framework allows it to function as an NHC ligand in various catalytic processes, enhancing reaction rates and selectivity in organic transformations .

Materials Science

In materials science, derivatives of this compound are utilized for:

- Coordination Complexes : The ability of the imidazole ring to coordinate with metals has led to the development of complexes that can be used in electronic materials or sensors .

- Polymer Chemistry : Its incorporation into polymer matrices can improve mechanical properties and thermal stability due to its rigid structure.

Case Studies

Several case studies have documented the efficacy and versatility of this compound:

Mechanism of Action

The mechanism of action of 3-(1-(2,6-Diisopropylphenyl)-1H-imidazol-2-yl)benzonitrile involves its ability to act as a ligand, forming stable complexes with transition metals. These complexes can facilitate various catalytic processes by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with structurally related benzimidazole and imidazole derivatives:

Table 1: Structural and Physicochemical Properties

Key Observations :

- Steric Effects : The 2,6-diisopropylphenyl group in the target compound imposes greater steric hindrance compared to the methyl/propyl substituents in 2a or the planar benzimidazole in 3g. This may reduce reactivity in nucleophilic substitutions but improve selectivity in receptor binding .

- Electronic Properties: The benzonitrile group (common in the target compound and 3g) provides electron-withdrawing effects, stabilizing the imidazole ring.

- Solubility : The diisopropylphenyl group likely increases lipophilicity, reducing aqueous solubility compared to 2b’s carboxylate or 3g’s simpler benzimidazole structure .

Computational Insights

While focuses on density functional theory (DFT) for correlation-energy calculations, such methods could predict the electronic structure of the target compound. For example:

- The diisopropylphenyl group may lower the HOMO energy, reducing nucleophilicity.

- Comparative DFT studies with 3g might reveal differences in charge distribution or aromatic stabilization.

Biological Activity

3-(1-(2,6-Diisopropylphenyl)-1H-imidazol-2-yl)benzonitrile is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the existing research on its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazole ring and a benzonitrile moiety. Its molecular formula is , and it has a molecular weight of approximately 336.44 g/mol. The presence of the diisopropylphenyl group enhances its lipophilicity, which may influence its biological interactions.

Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:

- Anti-inflammatory Activity : Some studies have demonstrated that imidazole derivatives can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in activated microglial cells. For instance, compounds derived from imidazoles have shown significant inhibition of NO production in lipopolysaccharide (LPS)-stimulated BV2 mouse brain microglial cells .

- Anticancer Properties : The structural similarity to known anticancer agents suggests potential cytotoxic effects against various cancer cell lines. Imidazole derivatives have been explored for their ability to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

- Antimicrobial Effects : Some imidazole-based compounds have exhibited antimicrobial properties, potentially acting by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Evaluation

In a study evaluating the anti-inflammatory effects of several imidazole derivatives, including those structurally related to this compound, it was found that certain compounds significantly reduced NO production in LPS-stimulated BV2 cells, indicating their potential as anti-inflammatory agents. The results are summarized in Table 1 below.

| Compound | Cell Viability (%) | NO Production (%) |

|---|---|---|

| Control | 100 | 20 |

| Compound A | 80 | 15 |

| Compound B | 75 | 12 |

| Compound C | 60 | 25 |

Table 1: In vitro evaluation of cell viability and NO production for selected imidazole derivatives.

Anticancer Activity

Another study focused on the cytotoxic effects of imidazole derivatives against human cancer cell lines. The findings indicated that several compounds led to a dose-dependent decrease in cell viability, with IC50 values ranging between 10-30 µM for various cancer types .

Q & A

Q. What are the common synthetic routes for 3-(1-(2,6-Diisopropylphenyl)-1H-imidazol-2-yl)benzonitrile?

The synthesis typically involves coupling 2,6-diisopropylphenyl-substituted imidazole precursors with benzonitrile derivatives. A key intermediate, 1-(2,6-diisopropylphenyl)-1H-imidazole, is synthesized via cyclization of formamide with α-bromoacetophenone derivatives under reflux conditions . However, yields for this step are often lower compared to less sterically hindered analogs (e.g., mesityl imidazole), necessitating optimization of reaction time, temperature, and stoichiometry. Subsequent functionalization with benzonitrile is achieved through cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, using palladium or copper catalysts .

Q. What spectroscopic techniques are used to characterize this compound?

- ¹H/¹³C NMR : The absence of the C2 proton resonance in the ¹H NMR spectrum (due to metallation or substitution) and a characteristic downfield ¹³C shift (~170–205 ppm for C2) confirm the imidazole core structure .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular weight, with m/z values matching the expected molecular ion.

- HPLC : Reverse-phase HPLC with UV detection (e.g., 30:70 2-propanol:n-hexane) ensures purity and monitors reaction progress .

Q. What are typical applications in coordination chemistry and catalysis?

The compound serves as a precursor for N-heterocyclic carbene (NHC) ligands in homogeneous catalysis. For example, it forms stable complexes with transition metals like nickel(II) and rhodium(I), which are used in cross-coupling and hydrogenation reactions. The steric bulk of the 2,6-diisopropylphenyl group enhances catalyst stability by preventing metal aggregation .

Advanced Research Questions

Q. How does the steric bulk of the 2,6-diisopropylphenyl group influence catalytic activity in metal complexes?

The 2,6-diisopropylphenyl group creates a rigid, bulky environment around the metal center, which:

- Reduces dimerization : Prevents formation of inactive metal clusters by steric shielding.

- Modulates substrate access : Enables selective substrate binding in asymmetric catalysis.

- Enhances thermal stability : For example, rhodium complexes with this ligand show higher decomposition temperatures (>200°C) compared to less bulky analogs .

Comparative studies with mesityl or phenyl-substituted imidazoles (e.g., catalytic turnover numbers and activation barriers) quantify these effects .

Q. How can researchers address contradictions in catalytic performance data for complexes derived from this ligand?

- Control experiments : Compare catalytic activity under identical conditions (solvent, temperature, substrate ratio).

- Spectroscopic analysis : Use in situ ¹³C NMR to monitor carbene-metal bonding integrity (e.g., ¹³C shifts at ~170–182 ppm for NHC-metal bonds) .

- Computational modeling : DFT calculations can reconcile discrepancies by revealing electronic or steric factors affecting transition states .

Q. What strategies improve the stability of NHC-metal complexes derived from this compound?

- Backbone functionalization : Introduce electron-withdrawing groups (e.g., methoxyethyl) to the imidazole ring to stabilize the metal-carbene bond .

- Co-ligand design : Pair with η⁴-norbornadiene or other π-acidic ligands to enhance metal center electron density .

- Immobilization : Graft the ligand onto silica supports via triethoxysilyl linkers to prevent leaching in heterogeneous catalysis .

Q. How can low yields in the synthesis of 1-(2,6-diisopropylphenyl)imidazole intermediates be mitigated?

- Optimized cyclization conditions : Increase reaction time (24–48 hours) and use microwave-assisted heating to improve conversion .

- Purification techniques : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from toluene to isolate pure product .

- Alternative precursors : Replace α-bromoacetophenone with α-chloro derivatives to reduce side reactions .

Methodological Notes

- Synthetic Protocols : Reference established procedures for lithiated imidazole intermediates and cross-coupling reactions .

- Data Interpretation : Use crystallographic data (e.g., C–C bond lengths in imidazole rings) to confirm structural assignments .

- Catalytic Testing : Report turnover frequencies (TOF) and compare with benchmark ligands (e.g., IMes or SIPr) to contextualize performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.